2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound has been developed and the electronic and spatial structure of this biologically active molecule has been studied both theoretically and experimentally . The starting methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate was obtained according to the method described in Reference .Molecular Structure Analysis
The title compound was crystallized from acetonitrile and the single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied . The starting methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate was converted to the final product through several stages .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed. It was found to exist in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .Scientific Research Applications
Chemical Synthesis and Methodologies
- Versatile Reagents for Synthesis : The acetamide moiety is a significant functional group in many natural and pharmaceutical products. Research by Sakai et al. (2022) introduces p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt. These compounds serve as stable and easy-to-handle reagents that react with various alkyl halides and sulfonates to afford substituted products. These products can be transformed into N-alkylacetamides, demonstrating the compounds' utility in synthesizing complex molecules (Sakai et al., 2022).
Pharmacological Evaluation
- Potential Analgesic Agents : A series of (indol-3-yl)alkylamides, including compounds with 4-fluorobenzyl moieties, were synthesized and evaluated for their analgesic properties. Two compounds demonstrated promising analgesic activities, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating their potential as analgesic agents (Fouchard et al., 2001).
Biological Activities
- Antiallergic Agents : In the quest for novel antiallergic compounds, a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared. Among these, an amide bearing a 4-fluorobenzyl group was identified as significantly potent against astemizole in an ovalbumin-induced histamine release assay. This compound's inhibitory activity in IL-4 production further underscores its potential as an effective antiallergic agent (Menciu et al., 1999).
Antitumor and Antiviral Applications
- Hepatitis B Virus Inhibitor : A compound synthesized with a structure similar to the one of interest was evaluated for its anti-hepatitis B virus activity. This compound exhibited nanomolar inhibitory activity against Hepatitis B virus in vitro, highlighting its potential as a new inhibitor of this virus (Ivashchenko et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c1-30-24-9-5-2-6-19(24)15-27-25(29)14-20-17-28(23-8-4-3-7-22(20)23)16-18-10-12-21(26)13-11-18/h2-13,17H,14-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPVVUFBISTSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.